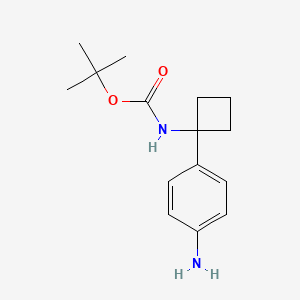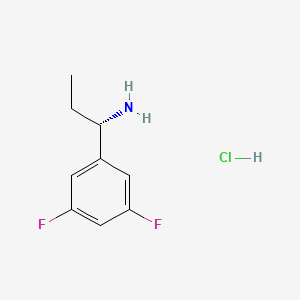
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a difluorophenyl group attached to a propan-1-amine backbone, with the hydrochloride salt form enhancing its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is subjected to reductive amination using a suitable amine, such as (S)-1-phenylethylamine, under catalytic hydrogenation conditions.
Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, with stringent control over reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the amine group facilitates interaction with biological macromolecules. The hydrochloride salt form improves solubility and bioavailability, allowing for effective delivery and action within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride: Similar structure with a different fluorine substitution pattern.
(S)-1-(3,5-DICHLOROPHENYL)PROPAN-1-AMINE hydrochloride: Chlorine atoms instead of fluorine atoms.
(S)-1-(3,5-DIMETHOXYPHENYL)PROPAN-1-AMINE hydrochloride: Methoxy groups instead of fluorine atoms.
Uniqueness
(S)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMCPLXQQXMSU-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662543 |
Source


|
| Record name | (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212812-49-1 |
Source


|
| Record name | (1S)-1-(3,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)
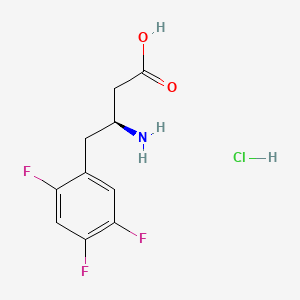
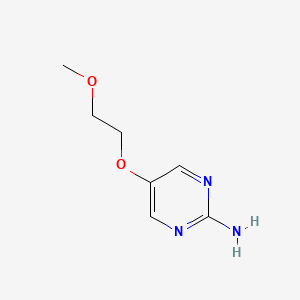
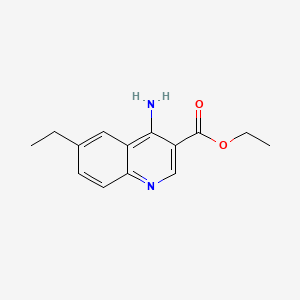
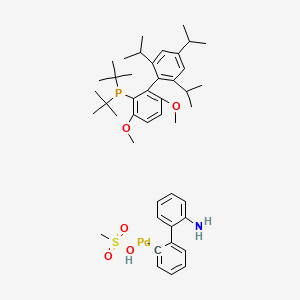
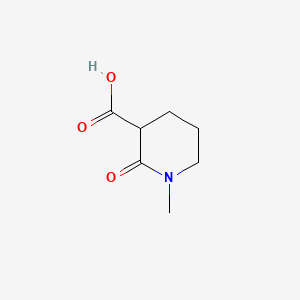
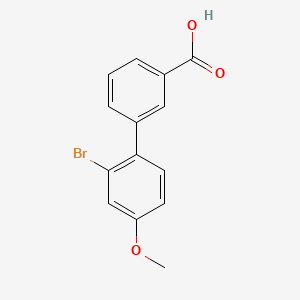
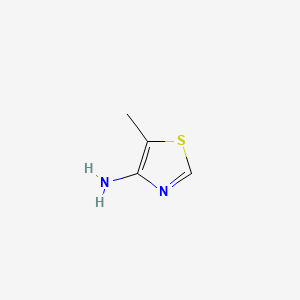
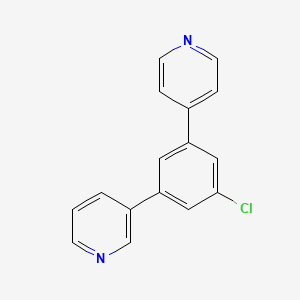
![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)
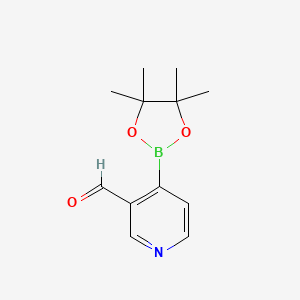

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B580673.png)
